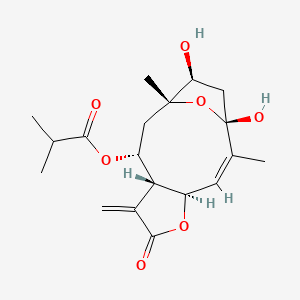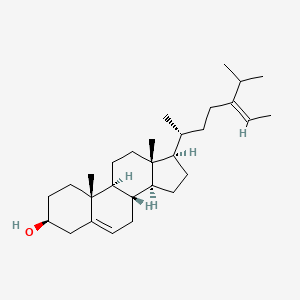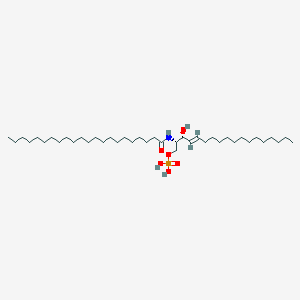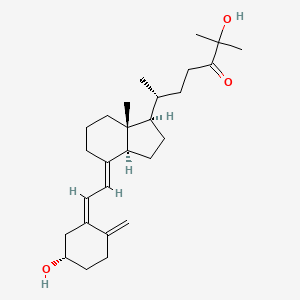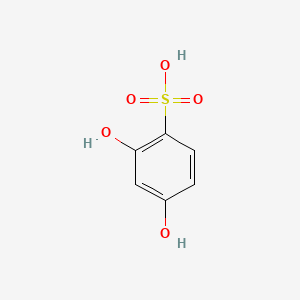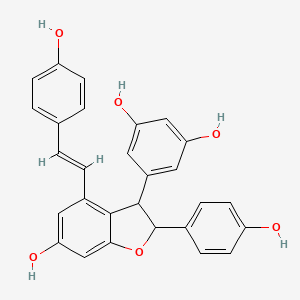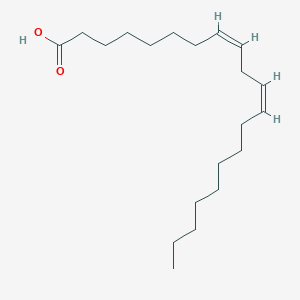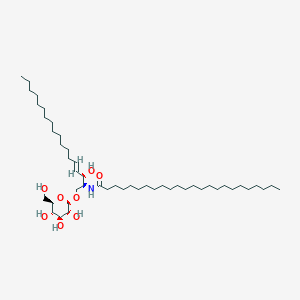
beta-D-glucosyl-N-(tetracosanoyl)sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucosyl-N-(tetracosanoyl)sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It derives from a tetracosanoic acid.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Characterization : Beta-D-Glucosyl-N-(tetracosanoyl)sphingosine has been synthesized from D-glucose, sphingosine, and various fatty acids. This process allows for the study of its structure and properties. For example, the synthesis of a related compound, (2S,3R,4E)-1-O-(β-D-Glucopyranosyl)-N-[24-(linoleoyloxy)tetracosanoyl)-4-sphingenine, differed from a naturally occurring cerebroside in guinea pigs, indicating the importance of synthetic analogs in understanding biological sphingolipids (Mori & Nishio, 1991).
Biochemical Pathways and Inhibition Studies
- Study of Metabolic Pathways : The synthesis of glucosylsphingosine in cultured fibroblasts has been investigated using inhibitors, revealing insights into the biochemical pathways involving glucosylceramides and glucosylsphingosines (Yamaguchi et al., 1994).
- Inhibitor Research : Studies have used synthetic analogs like N-hexyl-O-glucosyl sphingosine to inhibit enzymes like glucosylceramide-glucosidase. Such research aids in understanding enzyme function and potential therapeutic targets for diseases like Gaucher's disease (Erickson & Radin, 1973).
Disease Research and Model Systems
- Disease Models : Compounds like N-hexyl-O-glucosyl sphingosine have been used to create chemical models of diseases like Gaucher's disease in cultured human fibroblasts. This approach helps in studying disease mechanisms and potential treatments (Warren et al., 1976).
Glycolipid Research
- Glycolipid Analysis : Research has focused on isolating and characterizing glycolipids like glucosyl sphingosine from sources such as Gaucher's spleen. This contributes to the understanding of glycosphingolipid metabolism in health and disease (Raghavan et al., 1974).
Therapeutic Applications and Drug Development
- Drug Development : Studies have synthesized fluorescent derivatives of glucosyl ceramide, such as by linking a fluorescent fatty acid to glucosyl sphingosine. This is crucial for developing sensitive methods to determine enzyme activities and for diagnosing diseases like Gaucher disease (Dinur et al., 1984).
Cellular and Molecular Biology
- Cell Biology : Research using glucosyl [3H]ceramide has provided insights into the metabolic utilization of glucosylceramide by skin fibroblasts from normal and glucosylceramidotic subjects, enhancing our understanding of cellular lipid metabolism (Barton & Rosenberg, 1975).
Enzyme Function and Specificity
- Enzymatic Studies : Investigations into the specificity of human glucosylceramide β-glucosidase towards synthetic glucosylsphingolipids have provided insights into enzyme-substrate interactions, crucial for understanding enzymatic functions and potential drug targets (Sarmientos et al., 1986).
Propriétés
Formule moléculaire |
C48H93NO8 |
|---|---|
Poids moléculaire |
812.3 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
Clé InChI |
POQRWMRXUOPCLD-GZXCKHLVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


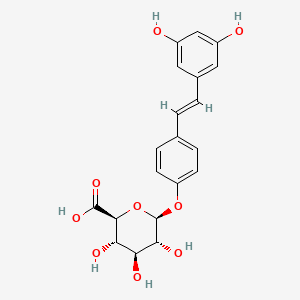

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
